4-[(Cyclopropylmethyl)amino]butan-1-ol
Description
4-[(Cyclopropylmethyl)amino]butan-1-ol is a secondary alcohol featuring a cyclopropylmethylamine substituent at the fourth carbon of a butanol backbone. This compound’s structure combines a polar hydroxyl group with a hydrophobic cyclopropane ring, rendering it amphiphilic.
Properties
IUPAC Name |
4-(cyclopropylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-6-2-1-5-9-7-8-3-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLKUCQNXWONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Cyclopropylmethyl)amino]butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H15N
- CAS Number : 1249038-77-4
This compound features a cyclopropylmethyl group attached to a butanol backbone, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : The compound has shown promise in preclinical models for its potential antidepressant effects, likely due to its influence on serotonin pathways.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotection in models of neurodegenerative diseases, possibly by reducing oxidative stress and inflammation.
Case Studies and Experimental Data
-
Study on Antidepressant Effects :
- In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, indicating potential efficacy as an antidepressant agent .
- Neuroprotective Study :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
4-(n-Heptyloxy)butan-1-ol (pheromone component of Anoplophora chinensis)
(1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (pharmaceutical intermediate, EP 3 858 835 A1)
4-(Cyclopropylmethyl)piperazine derivatives (e.g., COMPOUND 36 and 40 from EP 3 858 835 A1)
Comparative Analysis
Key Findings
- Bioactivity: 4-(n-Heptyloxy)butan-1-ol acts as a sex-specific pheromone in A. chinensis, attracting both males and females via olfactory receptors . In contrast, this compound’s amino group may enhance receptor binding in mammalian systems, though this remains unverified. Piperazine derivatives (e.g., COMPOUND 36) exhibit high affinity for kinase targets due to their rigid cyclohexyl-piperazine scaffold, which this compound lacks .
- Synthetic Utility: The cyclopropylmethyl group in this compound could serve as a precursor for N-alkylation reactions, akin to its use in synthesizing COMPOUND 36 . Unlike 4-(n-heptyloxy)butan-1-ol (synthesized via etherification), this compound requires amine-protection strategies to avoid side reactions during synthesis.
- Physicochemical Properties: The hydroxyl group in both this compound and 4-(n-heptyloxy)butan-1-ol enables hydrogen bonding, but the latter’s long alkyl chain reduces water solubility. Piperazine derivatives (e.g., COMPOUND 40) exhibit higher thermal stability (evidenced by NMR data at 300 MHz) due to conformational rigidity, a trait absent in the flexible butanol backbone of this compound .
Preparation Methods
Nucleophilic Substitution on Haloalkyl Alcohols
Another method involves the nucleophilic substitution of a suitable halo-substituted butanol derivative (e.g., 4-chlorobutan-1-ol or 4-bromobutan-1-ol) with cyclopropylmethylamine.
-
- The haloalkyl alcohol is reacted with cyclopropylmethylamine under basic or neutral conditions.
- The amine acts as a nucleophile, displacing the halide to form the target amino alcohol.
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- Straightforward reaction setup.
- Can be performed under relatively mild conditions.
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- Possible competing elimination or side reactions.
- Requires purification to remove unreacted amine and side products.
Catalytic Coupling Methods
Recent advances in catalytic amination, including transition-metal-catalyzed C–N bond formation, provide alternative routes:
- Use of palladium or copper catalysts to mediate the coupling of cyclopropylmethylamine with 4-halobutan-1-ol derivatives.
- These methods often involve ligand optimization and mild reaction conditions to improve yields and selectivity.
Protection-Deprotection Strategies
To improve selectivity and yield, protection of the hydroxyl group on butan-1-ol may be employed:
- Hydroxyl protection (e.g., as silyl ethers) prevents side reactions during amination.
- After amination, deprotection restores the free alcohol.
This strategy is particularly useful in multi-step syntheses where functional group compatibility is critical.
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-oxobutan-1-ol, cyclopropylmethylamine, NaBH3CN, mild acid | 70–90 | High selectivity, mild conditions | Requires imine formation control |
| Nucleophilic Substitution | 4-halobutan-1-ol, cyclopropylmethylamine, base | 60–85 | Simple setup | Possible side reactions |
| Catalytic Coupling | Pd or Cu catalysts, ligands, 4-halobutan-1-ol, cyclopropylmethylamine | 75–95 | High efficiency, mild conditions | Catalyst cost, optimization needed |
| Protection-Deprotection | Silyl ether protection, amination, deprotection | 65–90 | Improved selectivity | Additional steps increase time |
Detailed Research Findings
Reductive Amination Efficiency: Studies indicate that sodium cyanoborohydride is preferred for reductive amination due to its selectivity for imines over aldehydes, minimizing over-reduction of the alcohol group. Reaction optimization includes solvent choice (methanol or ethanol) and temperature control to maximize yield.
Nucleophilic Substitution Specifics: Reaction of 4-bromobutan-1-ol with cyclopropylmethylamine in the presence of potassium carbonate in acetonitrile at reflux yields the target compound efficiently. However, competing elimination to form alkenes can occur, necessitating careful temperature and base selection.
Catalytic Coupling Innovations: Recent literature reports the use of copper-catalyzed amination with ligand systems that stabilize the metal center, allowing for milder conditions and improved functional group tolerance. This method shows promise for scale-up and industrial applications.
Protection Strategies: Hydroxyl protection using tert-butyldimethylsilyl chloride (TBSCl) facilitates selective amination without side reactions on the alcohol. Deprotection is typically achieved with tetrabutylammonium fluoride (TBAF) or acidic conditions post-amination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
